molecular formula C7H16N2O B11746619 (2r)-2-Amino-n,n,3-trimethylbutanamide

(2r)-2-Amino-n,n,3-trimethylbutanamide

Cat. No.: B11746619
M. Wt: 144.21 g/mol
InChI Key: OKEFIWWKXMYCQJ-ZCFIWIBFSA-N
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Description

(2r)-2-Amino-n,n,3-trimethylbutanamide is an organic compound with a unique structure that includes an amino group and a trimethylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-Amino-n,n,3-trimethylbutanamide typically involves the reaction of 2-amino-2-methylpropanol with a suitable acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of automated reactors and advanced purification systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Amino-n,n,3-trimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides or nitrates.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or nitrates, while reduction can produce amines. Substitution reactions typically result in halogenated derivatives.

Scientific Research Applications

(2r)-2-Amino-n,n,3-trimethylbutanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2r)-2-Amino-n,n,3-trimethylbutanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2r)-2-Amino-3-methylbutanamide
  • (2r)-2-Amino-n,n-dimethylbutanamide
  • (2r)-2-Amino-n,n,3-trimethylpentanamide

Uniqueness

(2r)-2-Amino-n,n,3-trimethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(2R)-2-amino-N,N,3-trimethylbutanamide

InChI

InChI=1S/C7H16N2O/c1-5(2)6(8)7(10)9(3)4/h5-6H,8H2,1-4H3/t6-/m1/s1

InChI Key

OKEFIWWKXMYCQJ-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N(C)C)N

Canonical SMILES

CC(C)C(C(=O)N(C)C)N

Origin of Product

United States

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